Integracin B

描述

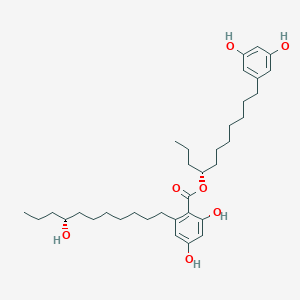

整合素B是一种有效的二聚烷基芳香族抑制剂,可抑制HIV-1整合酶。 它最初是在使用体外分析筛选真菌提取物时发现的 . 整合素B是苯甲酸酯,通过5-(8-羟基十一烷基)苯-1,3-二醇的羟基与4,6-二羟基苯甲酸的正式缩合而获得,该苯甲酸在2位也被8-羟基十一烷基取代 . 该化合物表现出显著的抗HIV-1活性,使其成为抗病毒研究领域中一个有价值的研究对象 .

准备方法

整合素B是从真菌Cytonaema sp.中分离出来的。 最初的发现涉及使用体外分析筛选真菌提取物 . 该化合物是两种结构相关的烷基间苯二酚的非典型酯 . 文献中没有详细介绍整合素B的合成路线和反应条件,但从天然来源中分离仍然是获得该化合物的首要方法 .

化学反应分析

整合素B会发生各种化学反应,包括:

氧化: 整合素B中存在的羟基可以发生氧化反应。

还原: 苯甲酸酯中的羰基可以在适当条件下被还原。

取代: 整合素B中的芳香环可以发生亲电取代反应。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及溴等亲电试剂用于取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

4. 科研应用

整合素B有几个科研应用,包括:

化学: 它被用作模型化合物来研究二聚烷基芳烃的反应性。

生物学: 整合素B因其对HIV-1整合酶的抑制作用而被研究,使其成为抗病毒药物开发的潜在候选药物.

医药: 其抗HIV-1活性使其成为开发治疗HIV/AIDS药物的有价值的化合物.

工业: 整合素B可用于开发抗病毒涂层和材料.

科学研究应用

Integracin B has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of dimeric alkyl aromatics.

Medicine: Its anti-HIV-1 activity makes it a valuable compound in the development of treatments for HIV/AIDS.

Industry: This compound can be used in the development of antiviral coatings and materials.

作用机制

相似化合物的比较

整合素B因其二聚烷基芳香族结构及其对HIV-1整合酶的强抑制作用而独一无二。类似化合物包括:

整合素A: 另一种二聚烷基芳香族抑制剂,可抑制HIV-1整合酶.

15-脱羟基-整合素B: 整合素B的衍生物,具有类似的抑制活性.

胞嘧啶酮和胞嘧啶玛琳: 从相同真菌来源中分离出来的聚酮类化合物,具有不同的生物活性.

生物活性

Integracin B, a dimeric alkylresorcinol compound isolated from the fungus Cytonaema sp., has garnered attention for its significant biological activities, particularly its antiviral and antifungal properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is recognized primarily for its role as an inhibitor of HIV-1 integrase, an essential enzyme for the integration of viral DNA into the host genome. Its discovery stemmed from screening fungal extracts using in vitro assays, which revealed its potent activity against various pathogens.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of HIV-1 integrase. By blocking this enzyme, this compound prevents the retrovirus from integrating its genetic material into the host cell's DNA, thereby inhibiting viral replication. Additionally, this compound has shown antifungal activity against Candida albicans, suggesting a broader spectrum of antimicrobial properties.

Antiviral Activity

This compound's antiviral potential has been extensively studied. In vitro assays have demonstrated its effectiveness against HIV-1, with significant inhibition observed at low concentrations. The following table summarizes key findings related to its antiviral activity:

Antifungal Activity

This compound also exhibits notable antifungal properties. Research indicates that it effectively inhibits the growth of Candida albicans and other fungal strains. The following table outlines its antifungal efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.56 mg/mL |

| Aspergillus niger | 2.00 mg/mL |

Case Studies

Case Study 1: Antiviral Efficacy Against HIV-1

In a controlled laboratory setting, this compound was tested for its ability to inhibit HIV-1 replication in human cell lines. The results indicated a dose-dependent response, with an IC50 value of approximately 0.5 µM, highlighting its potential as a therapeutic agent in HIV treatment protocols.

Case Study 2: Antifungal Activity Assessment

Another study focused on this compound's antifungal properties against clinical isolates of Candida albicans. The compound demonstrated significant antifungal activity with an MIC of 1.56 mg/mL, making it a candidate for further exploration in antifungal drug development.

Research Findings and Implications

Recent research has expanded the understanding of this compound's biological activities:

- Antimicrobial Spectrum : Beyond HIV and fungi, this compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating a broad antimicrobial spectrum.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

属性

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the biological activities of Integracin B?

A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.

Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?

A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。